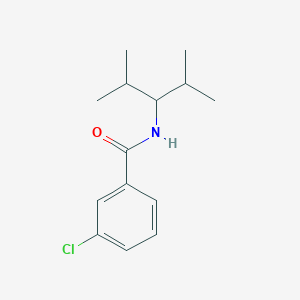![molecular formula C17H19NO2S B5763639 N-(2-methoxyphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5763639.png)
N-(2-methoxyphenyl)-3-[(4-methylphenyl)thio]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyphenyl)-3-[(4-methylphenyl)thio]propanamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is commonly referred to as "MPTP" and is a derivative of the well-known compound, 3,4-methylenedioxymethamphetamine (MDMA). MPTP has been studied for its potential use as a neuroprotective agent, as well as its effects on the central nervous system.
Mécanisme D'action
The mechanism of action of MPTP is not fully understood, but it is believed to work by modulating the activity of certain neurotransmitters in the brain. Specifically, MPTP has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain.
Biochemical and Physiological Effects:
MPTP has been shown to have a number of biochemical and physiological effects. It has been shown to reduce oxidative stress, decrease inflammation in the brain, and increase levels of neurotransmitters such as dopamine, serotonin, and norepinephrine. It has also been shown to improve cognitive function and memory.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using MPTP in lab experiments include its potential neuroprotective effects, its ability to modulate neurotransmitter activity, and its potential use in treating neurodegenerative diseases. However, there are also limitations to using MPTP in lab experiments. These include the potential for toxicity at high doses, as well as the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several potential future directions for research on MPTP. One area of research could focus on its potential use in treating neurodegenerative diseases such as Parkinson's disease. Another area of research could focus on its potential use as a neuroprotective agent in other conditions such as traumatic brain injury or stroke. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of MPTP involves several steps, starting with the reaction of 2-methoxybenzaldehyde with 4-methylthiophenol to form the intermediate, 2-methoxy-4-methylthiophenol. This intermediate is then reacted with 3-bromopropionyl chloride to form the final product, N-(2-methoxyphenyl)-3-[(4-methylphenyl)thio]propanamide.
Applications De Recherche Scientifique
MPTP has been studied for its potential use as a neuroprotective agent. Research has shown that MPTP can protect neurons from oxidative stress and reduce inflammation in the brain. It has also been studied for its potential use in treating neurodegenerative diseases such as Parkinson's disease.
Propriétés
IUPAC Name |
N-(2-methoxyphenyl)-3-(4-methylphenyl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S/c1-13-7-9-14(10-8-13)21-12-11-17(19)18-15-5-3-4-6-16(15)20-2/h3-10H,11-12H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNPLXFLXNPGYHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-3-[(4-methylphenyl)sulfanyl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[(3,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B5763571.png)



![1-[2-(3-ethylphenoxy)ethyl]pyrrolidine](/img/structure/B5763595.png)







![N-{4-[(cyclopropylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B5763641.png)
![8,8-dimethyl-5-(4-morpholinyl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B5763644.png)